6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a pyrazole ring, a furan ring, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the pyrazole ring through cyclization reactions. The furan ring and phenylsulfonyl group are then added via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and environmentally friendly solvents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxaline derivatives.
Substitution: The phenylsulfonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the quinoxaline core can produce 1,2-dihydroquinoxaline.
Scientific Research Applications
6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, pyrazole derivatives, and furan derivatives. Examples include:
- 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)benzofuran
- 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)pyridine
Uniqueness
The uniqueness of 6-(3-(furan-2-yl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-[2-(benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c26-29(27,16-5-2-1-3-6-16)25-20(14-19(24-25)21-7-4-12-28-21)15-8-9-17-18(13-15)23-11-10-22-17/h1-13,20H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOZGTNDQOTYGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3)C4=CC5=NC=CN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.